

3-Phenyl-1-indanone: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Phenyl-1-indanone

Cat. No.: B102786

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Introduction

3-Phenyl-1-indanone is a bicyclic aromatic ketone with a molecular structure consisting of a benzene ring fused to a five-membered ring containing a carbonyl group and a phenyl substituent. Its chemical formula is $C_{15}H_{12}O$.^[1] This compound and its derivatives have garnered significant interest in the fields of medicinal chemistry and materials science due to their versatile chemical scaffold and diverse biological activities. This technical guide provides an in-depth overview of the molecular structure, chemical formula, synthesis, and key experimental data related to **3-Phenyl-1-indanone**, with a focus on its potential as a modulator of inflammatory and oxidative stress pathways.

Molecular Structure and Chemical Formula

The IUPAC name for **3-Phenyl-1-indanone** is 3-phenyl-2,3-dihydroinden-1-one.^[1] The core structure features an indanone moiety, which is a bicyclic system composed of a benzene ring fused to a cyclopentanone ring. A phenyl group is attached to the third carbon atom of the cyclopentanone ring.

Molecular Formula: $C_{15}H_{12}O$

Canonical SMILES: C1C(C2=CC=CC=C2C1=O)C3=CC=CC=C3

InChI: InChI=1S/C15H12O/c16-15-10-14(11-6-2-1-3-7-11)12-8-4-5-9-13(12)15/h1-9,14H,10H2

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for **3-Phenyl-1-indanone** is presented in the table below, providing a valuable resource for characterization and quality control.

Property	Value	Reference
Molecular Weight	208.26 g/mol	[1]
CAS Number	16618-72-7	[1]
Appearance	White to off-white crystalline powder	
Melting Point	75-78 °C	
Boiling Point	148 °C at 0.7 mmHg	
Density	1.162 g/cm ³	
¹ H NMR (CDCl ₃)	δ 7.8-7.2 (m, 9H, Ar-H), 4.6 (dd, 1H), 3.2 (dd, 1H), 2.7 (dd, 1H)	
¹³ C NMR (CDCl ₃)	δ 206.0, 153.8, 142.5, 135.5, 129.0, 128.9, 127.3, 127.0, 125.5, 124.0, 47.0, 45.0	
IR (KBr, cm ⁻¹)	~1710 (C=O stretching), ~1600, 1490 (C=C aromatic stretching)	
Mass Spectrum (m/z)	208 (M ⁺), 179, 165, 131, 103, 77	

Synthesis of 3-Phenyl-1-indanone

The synthesis of **3-Phenyl-1-indanone** can be achieved through several synthetic routes, with intramolecular Friedel-Crafts acylation being a common and effective method. This approach typically involves the cyclization of a suitable precursor, such as 3-phenyl-3-phenylpropanoyl chloride, in the presence of a Lewis acid catalyst.

Experimental Protocol: Intramolecular Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of **3-Phenyl-1-indanone** from 3,3-diphenylpropanoic acid.

Materials:

- 3,3-Diphenylpropanoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous dichloromethane (DCM)
- Hydrochloric acid (HCl), 1M
- Saturated sodium bicarbonate solution (NaHCO_3)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4)
- Silica gel for column chromatography
- Hexane and Ethyl acetate for chromatography

Procedure:

- **Acid Chloride Formation:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3,3-diphenylpropanoic acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents). Heat the mixture to reflux for 2-3 hours. After the reaction is

complete, remove the excess thionyl chloride under reduced pressure to obtain the crude 3,3-diphenylpropanoyl chloride.

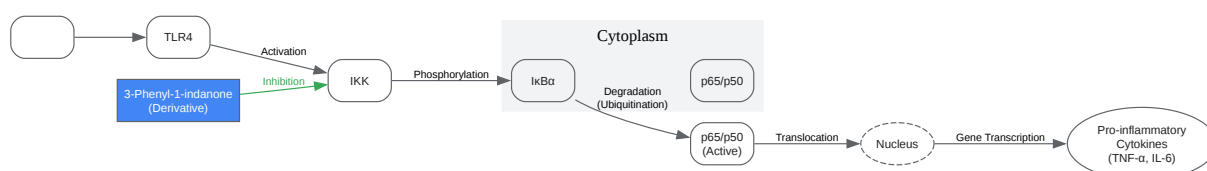
- Friedel-Crafts Cyclization: In a separate three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
- Dissolve the crude 3,3-diphenylpropanoyl chloride in anhydrous dichloromethane and add it dropwise to the AlCl_3 suspension over 30 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir until the aluminum salts are dissolved.
- Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude **3-Phenyl-1-indanone** by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure product.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways directly modulated by **3-Phenyl-1-indanone** are limited, research on structurally related indanone derivatives has revealed significant anti-inflammatory and antioxidant properties. These activities are often attributed to the modulation of key signaling cascades, including the NF- κ B and Nrf2 pathways.

Anti-inflammatory Activity: Inhibition of the NF- κ B Signaling Pathway

The transcription factor NF- κ B is a master regulator of inflammation. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), the I κ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein I κ B α . This allows the p65/p50 NF- κ B dimer to translocate to the nucleus and induce the expression of pro-inflammatory cytokines like TNF- α and IL-6. Studies on 2-benzylidene-1-indanone derivatives have shown that these compounds can inhibit the LPS-induced activation of the NF- κ B pathway, thereby reducing the production of inflammatory mediators.

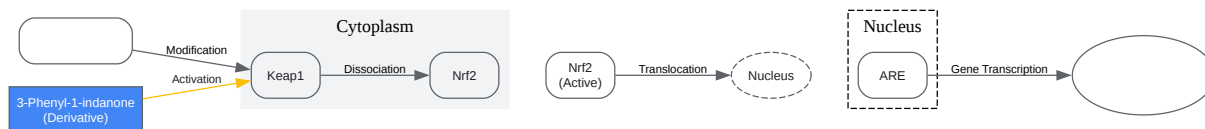


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Caption: Putative inhibitory effect of **3-Phenyl-1-indanone** derivatives on the NF- κ B signaling pathway.

Antioxidant Activity: Activation of the Nrf2 Signaling Pathway

The transcription factor Nrf2 is a key regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. In response to oxidative stress, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression. Some arylidene indanone derivatives have been shown to activate the Nrf2 pathway, enhancing the cellular antioxidant defense mechanisms.



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Caption: Postulated activation of the Nrf2 antioxidant response pathway by **3-Phenyl-1-indanone** derivatives.

Experimental Protocols for Biological Activity Assessment

The following are representative protocols for evaluating the anti-inflammatory and antioxidant activities of **3-Phenyl-1-indanone**.

Protocol 1: In Vitro Anti-inflammatory Assay (ELISA for TNF- α and IL-6)

This protocol describes the measurement of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Cell Line: RAW 264.7 murine macrophage cell line.

Materials:

- RAW 264.7 cells
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
- Lipopolysaccharide (LPS) from *E. coli*
- **3-Phenyl-1-indanone**

- Dimethyl sulfoxide (DMSO)
- Phosphate Buffered Saline (PBS)
- ELISA kits for mouse TNF- α and IL-6
- 96-well cell culture plates
- Microplate reader

Procedure:

- **Cell Seeding:** Seed RAW 264.7 cells in 96-well plates at a density of 5×10^4 cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ humidified atmosphere.
- **Compound Treatment:** Prepare stock solutions of **3-Phenyl-1-indanone** in DMSO. Dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1%.
- **Pre-treat the cells** with various concentrations of **3-Phenyl-1-indanone** for 1 hour.
- **LPS Stimulation:** After the pre-treatment, stimulate the cells with LPS (1 μ g/mL) for 24 hours. Include a vehicle control group (DMSO + LPS) and a negative control group (medium only).
- **Supernatant Collection:** After 24 hours of incubation, centrifuge the plates and collect the cell culture supernatants.
- **ELISA:** Measure the concentrations of TNF- α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
- **Data Analysis:** Determine the percentage inhibition of cytokine production by **3-Phenyl-1-indanone** compared to the vehicle control.

Protocol 2: In Vitro Antioxidant Assay (DPPH Radical Scavenging Activity)

This protocol measures the ability of **3-Phenyl-1-indanone** to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

- **3-Phenyl-1-indanone**
- 2,2-diphenyl-1-picrylhydrazyl (DPPH)
- Methanol
- Ascorbic acid (positive control)
- 96-well microplate
- Microplate reader

Procedure:

- **DPPH Solution Preparation:** Prepare a 0.1 mM solution of DPPH in methanol.
- **Sample Preparation:** Prepare a stock solution of **3-Phenyl-1-indanone** in methanol and make serial dilutions to obtain a range of concentrations. Prepare similar dilutions of ascorbic acid as a positive control.
- **Assay:** In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
- **Incubation:** Incubate the plate in the dark at room temperature for 30 minutes.
- **Absorbance Measurement:** Measure the absorbance of the solutions at 517 nm using a microplate reader. A blank containing only methanol should also be measured.
- **Data Analysis:** Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The control contains methanol instead of the sample.

Conclusion

3-Phenyl-1-indanone represents a valuable chemical entity with a well-defined molecular structure and accessible synthetic routes. The compiled physicochemical and spectroscopic

data provide a solid foundation for its identification and characterization. While direct evidence for its interaction with specific signaling pathways is still emerging, the demonstrated anti-inflammatory and antioxidant activities of its derivatives, likely mediated through the NF-κB and Nrf2 pathways, highlight its potential as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided herein serve as a practical guide for researchers and drug development professionals to further explore the pharmacological potential of **3-Phenyl-1-indanone** and its analogues. Further investigation into its precise molecular targets and mechanisms of action is warranted to fully elucidate its therapeutic promise.

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References

- 1. physchemres.org [physchemres.org]
- To cite this document: BenchChem. [3-Phenyl-1-indanone: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b102786#3-phenyl-1-indanone-molecular-structure-and-formula\]](https://www.benchchem.com/product/b102786#3-phenyl-1-indanone-molecular-structure-and-formula)

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